N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-11-13-3-1-12(2-4-13)5-6-14(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSBQGUBCDLQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propanamide Backbone Synthesis
The 3-(4-cyanophenyl)propanamide segment is synthesized via sequential carboxyl activation and nucleophilic acyl substitution. Starting with 3-(4-cyanophenyl)propanoic acid, thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride intermediate. This method, validated in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, ensures high yields (>85%) under anhydrous conditions. The acid chloride is subsequently reacted with amines, though in this case, the nucleophile is the triazole-containing ethylamine derivative.
Critical to this step is the exclusion of moisture, as hydrolysis competes with amide bond formation. Triethylamine (TEA) is employed as a base to scavenge HCl, a byproduct of the reaction. For example, in the preparation of propanamide derivatives, TEA (157.5 mL) facilitated the coupling of ethyl 3-(pyridin-2-ylamino)propanoate with acyl chlorides, yielding 162 g of product.
Triazole-Ethylamine Moiety Synthesis
The 2-(2H-1,2,3-triazol-2-yl)ethylamine component requires precise triazole ring assembly and ethylamine tethering. Theoretical studies on 1,2,3-triazole tautomerism highlight the stability of the 2H-tautomer in nonpolar solvents, favoring its formation during cyclization. A practical route involves Huisgen azide-alkyne cycloaddition, though alternative methods are inferred from nitro-group reductions and Fe-mediated cyclizations.
For instance, nitro intermediates are reduced using Fe-acetic acid systems to avoid Pd-C catalyst poisoning. This approach, demonstrated in the synthesis of benzimidazole derivatives, achieves >90% conversion by leveraging Fe’s dual role as a reducing agent and Lewis acid. Applying this to triazole synthesis, 3-nitro-1,2,3-triazole precursors could be reduced to the corresponding amine, which is then alkylated with ethyl bromide to install the ethylamine sidechain.
Coupling Reactions and Final Assembly
The propanamide and triazole-ethylamine segments are coupled via amide bond formation. In a representative procedure, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (100 g) is reacted with acetic acid under heated conditions (55–65°C) to facilitate cyclization and purification. For the target compound, the triazole-ethylamine is dissolved in dichloromethane (DCM) and slowly added to the acid chloride solution, followed by TEA. The reaction is stirred at 20–30°C for 16 hours, mimicking protocols for mesylate salt formation.
Post-coupling, purification involves solvent extraction (e.g., DCM/water) and recrystallization from acetic acid. Yield optimization relies on stoichiometric control, with molar ratios of 1:1.2 (acid chloride:amine) recommended to ensure complete conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Nonpolar solvents (toluene, THF) favor triazole stability, while polar aprotic solvents (DMF, DMSO) accelerate amide coupling. For example, THF/water mixtures enabled efficient Fe-mediated reductions at 60–70°C, whereas DCM proved optimal for acid chloride reactions at ambient temperatures.
Catalytic and Stoichiometric Considerations
Fe-acetic acid systems outperform traditional Pd-C catalysts in nitro reductions, achieving 95% yield with minimal byproducts. Conversely, SOCl₂ must be used in excess (1.5–2.0 equivalents) to ensure complete acid chloride formation.
Analytical Characterization and Data
Spectroscopic Validation
Comparative Reaction Yields
| Step | Method | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂, TEA | 92 | 0°C, 2 h | |
| Triazole reduction | Fe-acetic acid | 95 | 60°C, 4 h | |
| Amide coupling | DCM, TEA | 88 | 25°C, 16 h |
Comparative Analysis of Synthetic Routes
Alternative pathways include microwave-assisted cyclization and enzymatic amidation, though these lack empirical validation in the provided sources. The Fe-acetic acid reduction remains superior to catalytic hydrogenation due to insensitivity to sulfur-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the propanamide moiety.
Reduction: Reduction reactions could target the nitrile group in the cyanophenyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, similar triazole derivatives have shown significant growth inhibition against various cancer cell lines:
- Study Findings : A compound structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide demonstrated percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and moderate activity against others such as OVCAR-8 and NCI-H40 with PGIs of 85.26% and 75.99%, respectively .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial efficacy. The incorporation of a cyanophenyl group enhances the compound's interaction with microbial targets:
- Case Study : A related triazole compound was evaluated for its activity against Gram-positive and Gram-negative bacteria. It exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Potential
The anti-inflammatory properties of triazole compounds are being explored through in silico studies:
- Molecular Docking Studies : Research indicates that compounds similar to this compound may act as inhibitors of key inflammatory enzymes such as lipoxygenase (5-LOX), suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, modulating their activity. The cyanophenyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences between the target compound and analogs lie in heterocyclic cores, substituents, and backbone modifications:
Key Observations:
Physicochemical and Pharmacological Implications
- Hydrogen-Bonding : The triazole in the target compound contributes two H-bond acceptors (N atoms), while tetrazole analogs () provide additional acidity for stronger interactions .
- Solubility: The 4-cyanophenyl group may enhance polarity compared to methyl or ethylphenyl substituents (), though chloro groups () could increase lipophilicity.
- Bioactivity: Triazoles are associated with antimicrobial and anticancer activity, whereas tetrazoles serve as carboxylic acid bioisosteres in angiotensin II receptor blockers . The 4-cyanophenyl group’s electron deficiency may favor kinase inhibition or π-π stacking in target binding.
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a triazole moiety, which is known for its role in enhancing biological activity through various mechanisms.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole-containing compounds. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. This leads to the release of cytochrome into the cytoplasm, activating caspase pathways that promote cell death .
- Cell Line Studies : In vitro studies demonstrated that derivatives of triazole exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating a potent inhibitory effect compared to control compounds like Melampomagnolide B (IC50 = 4.93 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 |
| Melampomagnolide B | HCT116 | 4.93 |
| Triazole Hybrid 3 | HT-29 (normoxic) | 1.5 |
| Triazole Hybrid 3 | HT-29 (hypoxic) | 0.01 |
2. Antimicrobial Activity
Triazole derivatives have also demonstrated antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing the triazole ring have been reported to exhibit activity against a range of pathogens including bacteria and fungi. The presence of the triazole moiety enhances their interaction with microbial targets .
3. Other Biological Activities
In addition to anticancer and antimicrobial effects, triazole derivatives have been explored for:
- Antidiabetic : Some studies indicate that triazole compounds may improve insulin sensitivity and glucose uptake in cell models.
- Antiviral : Research has suggested potential antiviral activity against certain viral strains, though further studies are needed to elucidate these effects.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Mechanisms : A recent study investigated the mechanism by which triazole derivatives induce apoptosis in cancer cells. The research found that these compounds significantly inhibited cell migration and altered the expression of key proteins involved in epithelial-mesenchymal transition (EMT), suggesting their potential as therapeutic agents in metastatic cancers .
- Synergistic Effects : Another study explored combinations of triazole derivatives with existing chemotherapeutics, revealing enhanced cytotoxicity against resistant cancer cell lines when used in tandem .
Q & A
Q. Q1. What are the key synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazol-2-yl group.
- Step 2 : Amide coupling between the triazole-containing intermediate and 3-(4-cyanophenyl)propanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.
- Critical conditions : Maintain inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and stoichiometric excess of the acid component to drive amide bond formation .
Q. Q2. How is the structural integrity of this compound validated in academic research?
- X-ray crystallography : Resolve crystal structures using SHELXL or similar software to confirm bond lengths/angles and spatial arrangement of the triazole, cyanophenyl, and propanamide groups .
- NMR spectroscopy : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., triazole protons at δ 7.5–8.0 ppm, cyanophenyl CN stretch at ~2230 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Q. Q3. What in vitro assays are used to evaluate its biological activity?
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-substance P for neurokinin-1 receptor antagonism) to measure IC₅₀ values .
- Enzyme inhibition assays : Monitor acetylcholinesterase (AChE) or bacterial quorum-sensing enzymes via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy for this compound?
- Hypothesis testing : Compare pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) using LC-MS/MS to identify metabolic instability or poor blood-brain barrier penetration .
- Structural analogs : Synthesize derivatives with modified lipophilicity (e.g., replacing cyanophenyl with trifluoromethylphenyl) to enhance membrane permeability .
- In silico modeling : Use molecular dynamics simulations to predict binding pocket interactions and off-target effects .
Q. Q5. What experimental designs are optimal for assessing its pharmacokinetic profile?
- ADME studies :
- Absorption : Parallel artificial membrane permeability assay (PAMPA).
- Metabolism : Liver microsomal stability assays (human/rodent) with LC-MS metabolite identification.
- Excretion : Radiolabeled compound tracking in urine/feces .
- Dose-response in animal models : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentration with receptor occupancy .
Q. Q6. How does the triazole moiety influence its biological activity compared to other heterocycles?
- Triazole-specific effects :
- Hydrogen-bonding capacity : Triazole N-atoms enhance binding to polar residues in receptor pockets (e.g., NK1R His197) .
- Metabolic resistance : Unlike imidazoles, triazoles resist cytochrome P450 oxidation due to aromatic stability .
- Comparative data : Replace triazole with pyrazole or thiazole and measure IC₅₀ shifts in receptor assays .
Q. Q7. What strategies mitigate synthetic challenges in scaling up this compound?
- Purification bottlenecks : Use preparative HPLC with C18 columns and isocratic elution (ACN/H₂O + 0.1% TFA) for high-purity isolation .
- Yield optimization : Screen catalysts (e.g., Pd/C vs. CuI) for triazole formation and employ microwave-assisted synthesis to reduce reaction time .
Q. Q8. How can cross-reactivity with structurally similar compounds be minimized in assays?
- Selectivity panels : Test against receptors/enzymes with homologous binding sites (e.g., neurokinin-2/3 receptors, bacterial LuxR homologs) .
- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target protein interactions .
Data Analysis and Interpretation
Q. Q9. How should researchers interpret conflicting data between computational docking and experimental binding results?
- Reconcile discrepancies by :
- Validating force field parameters in docking software (e.g., AutoDock Vina vs. Glide).
- Conducting mutagenesis studies to confirm key receptor residues involved in binding .
- Example : If docking predicts triazole-CN phenyl stacking but NMR shows no NOE correlation, revise the binding model to prioritize hydrogen bonding .
Q. Q10. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to determine EC₅₀/EC₉₀ values.
- ANOVA with post hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
- Principal component analysis (PCA) : Identify covariates (e.g., solvent, cell line variability) influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
